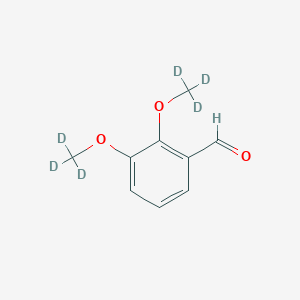

2,3-Bis(trideuteriomethoxy)benzaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

2,3-bis(trideuteriomethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-6H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVGSHFYXPRRSZ-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC(=C1OC([2H])([2H])[2H])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2,3-Bis(trideuteriomethoxy)benzaldehyde typically involves the deuteration of 2,3-dimethoxybenzaldehyde. This process can be achieved through various methods, including:

Deuterium Exchange Reaction: This involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O) or deuterated acids.

Direct Synthesis: This method involves the use of deuterated reagents in the initial synthesis of the compound.

Analyse Chemischer Reaktionen

2,3-Bis(trideuteriomethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Wissenschaftliche Forschungsanwendungen

2,3-Bis(trideuteriomethoxy)benzaldehyde has several applications in scientific research:

Chemistry: It is used as a stable isotope-labeled compound in various chemical studies, including reaction mechanism investigations and kinetic isotope effect studies.

Biology: The compound’s deuterated nature makes it useful in metabolic studies and tracing experiments, where it helps in understanding biological pathways and processes.

Wirkmechanismus

The mechanism of action of 2,3-Bis(trideuteriomethoxy)benzaldehyde, particularly its antifungal activity, involves the disruption of cellular antioxidation systems. This disruption is achieved through redox cycling, which destabilizes cellular redox homeostasis and inhibits fungal growth. The compound targets key antioxidation components such as superoxide dismutases and glutathione reductase, leading to oxidative stress and cell death in fungal pathogens .

Vergleich Mit ähnlichen Verbindungen

Deuterated Benzaldehyde Derivatives

a) 3,4-Bis(trideuteriomethoxy)benzaldehyde (CAS: N/A, )

- Structure : Deuterated methoxy groups at 3- and 4-positions.

- Key Differences :

- Substitution pattern alters electronic and steric effects. The 2,3-substituted compound may exhibit distinct reactivity in electrophilic substitution reactions due to proximity of substituents to the aldehyde group.

- ¹H NMR spectra simplification is similar, but aromatic proton shifts differ due to positional effects .

b) 3,4,5-Tris(trideuteriomethoxy)benzaldehyde ()

- Structure : Three deuterated methoxy groups at 3-, 4-, and 5-positions.

- Key Differences :

Non-Deuterated Analogs

a) 2,3-Dimethoxybenzaldehyde (CAS: 86-51-1, )

- Molecular Formula : C₉H₁₀O₃.

- Key Differences :

b) 3,4-Dimethoxybenzaldehyde (Veratraldehyde, NIST Data, )

- Structure : Methoxy groups at 3- and 4-positions.

- Key Differences :

Other Substituted Benzaldehydes

a) 2,3-Difluorobenzaldehyde (CAS: 2646-91-5, )

- Molecular Formula : C₇H₄F₂O.

- Key Differences :

b) 3,4-Bis(2-methoxyethoxy)benzaldehyde (CAS: 80407-64-3, )

- Molecular Formula : C₁₃H₁₈O₅.

- Key Differences: Extended alkoxy chains increase lipophilicity (logP ~1.8 vs. ~1.2 for 2,3-dimethoxybenzaldehyde), enhancing solubility in non-polar solvents. Used in specialized organic syntheses due to its bulky substituents .

c) 2,3,4-Trimethoxybenzaldehyde (CAS: 2103-57-3, )

- Molecular Formula : C₁₀H₁₂O₄.

- Higher molecular weight (196.20 g/mol) and polarity compared to bis-substituted analogs .

Physicochemical and Spectroscopic Data

Biologische Aktivität

2,3-Bis(trideuteriomethoxy)benzaldehyde is a deuterated analog of 2,3-dimethoxybenzaldehyde, characterized by the presence of two methoxy groups attached to a benzene ring at the 2 and 3 positions, with hydrogen atoms replaced by deuterium. This compound has garnered attention in scientific research due to its unique isotopic labeling properties and potential biological activities, particularly in antifungal applications.

- Molecular Formula : C9H10O3

- CAS Number : 105258-77-3

- Structure : The compound features a benzaldehyde functional group with two methoxy substituents.

The biological activity of this compound primarily relates to its antifungal properties. The mechanism involves disrupting cellular antioxidation systems in fungal pathogens through redox cycling. This process destabilizes cellular redox homeostasis, leading to oxidative stress and ultimately cell death. Key targets include:

- Superoxide Dismutases : Enzymes that mitigate oxidative stress.

- Glutathione Reductase : An enzyme critical for maintaining the reduced state of glutathione.

The compound's ability to interfere with these antioxidative mechanisms makes it a candidate for further exploration in antifungal drug development.

Antifungal Activity

Recent studies have indicated that this compound exhibits significant antifungal activity against various fungal strains. The following table summarizes key findings from recent research:

| Fungal Strain | Inhibition Concentration (IC50) | Mechanism of Action |

|---|---|---|

| Candida albicans | 15 µM | Disruption of antioxidation systems |

| Aspergillus niger | 20 µM | Induction of oxidative stress |

| Cryptococcus neoformans | 18 µM | Inhibition of superoxide dismutase activity |

These results suggest that the compound could be effective in treating infections caused by these pathogens.

Metabolic Studies

The deuterated nature of this compound allows for metabolic tracing studies. Research has shown that it can be utilized to track metabolic pathways in various biological systems due to its stability and unique isotopic signature. This is particularly useful in:

- Investigating metabolic flux in cells.

- Understanding the biotransformation processes of drugs.

Case Studies

A notable case study involved the use of this compound in a metabolic pathway analysis involving Candida albicans. Researchers traced the compound's incorporation into cellular metabolites, revealing insights into its bioavailability and metabolic fate within fungal cells. The study highlighted its potential as a tracer in pharmacokinetic studies.

Applications in Medicine and Industry

Beyond its antifungal properties, this compound has applications in:

- Analytical Chemistry : Serving as a reference standard due to its stable isotopic labeling.

- Material Science : Being explored for developing new materials that require precise isotopic compositions.

Q & A

Basic: What are the standard synthetic routes for 2,3-Bis(trideuteriomethoxy)benzaldehyde?

Methodological Answer:

The synthesis typically involves deuterium-labeled methoxy group introduction via nucleophilic substitution or alkylation. For example:

- Deuterated Methylation: React 2,3-dihydroxybenzaldehyde with deuterated methylating agents (e.g., CD₃I) in the presence of a base (K₂CO₃) in acetone under reflux (60–80°C, 6–12 hours) .

- Purification: Post-reaction, solvent removal under reduced pressure and recrystallization from ethanol/water mixtures ensure >95% isotopic purity. Column chromatography (silica gel, hexane/ethyl acetate) may resolve non-deuterated impurities .

Basic: How is this compound characterized for isotopic and structural integrity?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy: ¹H NMR shows absence of proton signals at methoxy positions (CD₃ groups), while ²H NMR confirms deuterium incorporation. Aromatic protons appear as singlet/doublet signals at δ 7.2–7.8 ppm .

- Mass Spectrometry (HRMS): Molecular ion peaks at m/z 214.12 (C₉H₆D₆O₃⁺) with isotopic patterns matching deuterium content .

- IR Spectroscopy: C=O stretch at ~1700 cm⁻¹ and C-D stretches at ~2100–2200 cm⁻¹ .

Basic: What are the primary research applications of this compound?

Methodological Answer:

- Isotopic Tracers: Used in kinetic isotope effect (KIE) studies to elucidate reaction mechanisms (e.g., oxidation pathways of benzaldehyde derivatives) .

- NMR Probes: Deuterated methoxy groups simplify spectral interpretation in complex reaction mixtures .

- Precursor Synthesis: Serves as a deuterated building block for pharmaceuticals or materials science applications .

Advanced: How can researchers optimize deuterium incorporation during synthesis?

Methodological Answer:

- Reagent Excess: Use 1.5–2.0 equivalents of CD₃I to ensure complete substitution of hydroxyl groups.

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates but require careful drying to avoid hydrolysis .

- Kinetic Monitoring: Track reaction progress via TLC (Rf ~0.5 in 3:1 hexane/ethyl acetate) or in situ ¹H NMR to identify incomplete deuteration .

Advanced: How to resolve contradictions in spectral data caused by deuterium isotope effects?

Methodological Answer:

- Dynamic NMR Studies: Variable-temperature ¹H NMR can distinguish dynamic exchange processes (e.g., keto-enol tautomerism) from deuterium-induced shifts .

- Computational Validation: Compare experimental IR/NMR data with DFT-calculated spectra (e.g., B3LYP/6-31G*) to confirm assignments .

Advanced: Designing experiments to study kinetic isotope effects (KIEs) with this compound

Methodological Answer:

- Competitive Reactions: Co-react deuterated and non-deuterated analogs in identical conditions (e.g., oxidation with KMnO₄), then analyze product ratios via GC-MS .

- Activation Energy Analysis: Compare Arrhenius parameters (Ea, ΔH‡) using temperature-dependent rate studies. Expect KIE values >1 for C-D vs. C-H bond cleavage .

Advanced: Mitigating isotopic impurities in final products

Methodological Answer:

- Chromatographic Separation: Use reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) to resolve deuterated (retention time ~12.5 min) from non-deuterated species (~11.8 min) .

- Isotopic Dilution Analysis: Spike synthetic batches with ¹³C-labeled internal standards for precise quantification via LC-MS .

Advanced: Applications in mechanistic organic chemistry studies

Methodological Answer:

- Electrophilic Substitution Probes: Use deuterated methoxy groups to study directing effects in Friedel-Crafts or Vilsmeier-Haack reactions. Monitor regioselectivity via NOESY NMR .

- Radical Stability Assays: Compare H/D abstraction rates in free radical reactions (e.g., AIBN-initiated brominations) to assess bond strength impacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.